molecular formula HKO4S B8743720 Potassium;hydroxy sulfite

Potassium;hydroxy sulfite

Cat. No.: B8743720
M. Wt: 136.17 g/mol
InChI Key: GZHFEBOLZPYNER-UHFFFAOYSA-M
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Description

Potassium hydrogen sulfite (KHSO₃), also known as potassium bisulfite, is an inorganic compound synthesized by reacting sulfur dioxide (SO₂) with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The reaction proceeds as follows: $$ \text{K}2\text{CO}3 + \text{SO}2 + \text{H}2\text{O} \rightarrow 2\text{KHSO}3 + \text{CO}2 $$

Further saturation with SO₂ yields potassium metabisulfite (K₂S₂O₅) .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : KHSO₃
  • Molecular Weight : 120.17 g/mol
  • Appearance : Colorless to yellowish liquid or hygroscopic crystalline solid .
  • Solubility : Highly soluble in water (200 g/L at 20°C) .
  • Stability : Decomposes upon heating, releasing SO₂ gas .

Comparison with Similar Sulfite Compounds

Potassium Sulfite (K₂SO₃)

  • Formula : K₂SO₃
  • Molecular Weight : 158.26 g/mol
  • Physical Properties : White crystalline powder, melting point >590°C, density 2.35 g/cm³ .
  • Reactivity :
    • Oxidizes in air to potassium sulfate (K₂SO₄) .
    • Reacts with acids (e.g., hydrobromic acid) to release SO₂:

      $$ \text{K}2\text{SO}3 + 2\text{HBr} \rightarrow 2\text{KBr} + \text{H}2\text{O} + \text{SO}2 \uparrow $$

      .
  • Applications : Photographic developer, reducing agent in chemical synthesis .

Sodium Sulfite (Na₂SO₃)

  • Formula : Na₂SO₃
  • Molecular Weight : 126.04 g/mol
  • Reactivity :
    • Rapidly oxidized by oxygen in bioreactors:

      $$ 2\text{Na}2\text{SO}3 + \text{O}2 \rightarrow 2\text{Na}2\text{SO}_4 $$

      (used to measure oxygen absorption rates) .
  • Applications : Oxygen scavenger in water treatment, paper pulp bleaching .

Potassium Metabisulfite (K₂S₂O₅)

  • Formula : K₂S₂O₅
  • Molecular Weight : 222.32 g/mol
  • Synthesis : Dehydration of KHSO₃:
    $$ 2\text{KHSO}3 \rightarrow \text{K}2\text{S}2\text{O}5 + \text{H}_2\text{O} $$
    .
  • Applications : Wine preservative (releases SO₂), disinfectant .

Ammonium Sulfite ((NH₄)₂SO₃)

  • Applications : Fertilizer additive to enhance chromium uptake in crops .

Comparative Data Table

Property Potassium Hydrogen Sulfite (KHSO₃) Potassium Sulfite (K₂SO₃) Sodium Sulfite (Na₂SO₃) Potassium Metabisulfite (K₂S₂O₅)
Formula KHSO₃ K₂SO₃ Na₂SO₃ K₂S₂O₅
Molecular Weight 120.17 g/mol 158.26 g/mol 126.04 g/mol 222.32 g/mol
Melting Point Decomposes >590°C 500°C (decomp.) ~190°C (decomp.)
Solubility (H₂O) 200 g/L 107 g/L 270 g/L 450 g/L
Primary Use Food preservation, water treatment Photographic developer Oxygen scavenger Wine preservative
Key Reaction Releases SO₂ on heating Oxidizes to K₂SO₄ Oxidizes to Na₂SO₄ Releases SO₂ in acidic conditions
References

Properties

Molecular Formula

HKO4S

Molecular Weight

136.17 g/mol

IUPAC Name

potassium;hydroxy sulfite

InChI

InChI=1S/K.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3)/q+1;/p-1

InChI Key

GZHFEBOLZPYNER-UHFFFAOYSA-M

Canonical SMILES

OOS(=O)[O-].[K+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The (−) enantiomer of 2-(2-ethylsulfanyl-1-hydroxy-1-methyl-ethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile, the compound prepared as in Example 86 above (1 equivalent) was dissolved in ethyl acetate (5 mL/mmol). A separate aqueous solution of OXONE® (3 equivalents) and Bu4NHSO4 (0.3 mol %) (10 mL water/g of OXONE®) was prepared and the pH of this solution adjusted to about 7 by the addition of saturated sodium bicarbonate solution. After the pH adjustment, this aqueous solution was added to the ethyl acetate solution and the resulting biphasic mixture vigourously stirred. After 8 hours, an additional 3 equivalents of the pH-adjusted OXONE® solution was added and the mixture stirred overnight. Ethyl acetate (10 mummol of sulfide) was added and the aqueous phase was removed. The organic phase was washed with brine, dried over anhydrous Na2SO4, concentrated to yield a yellow solid. This crude material (yellow solid) was purified using column chromatography (silica gel, ethyl acetate as eluent) to yield the title compound as a pale yellow solid.
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Synthesis routes and methods II

Procedure details

The (−) enantiomer of 2-(2-ethylsulfanyl-1-hydroxy-1-methyl-ethyl)-3-methyl-6-trifluoromethyl-1H-indole-5-carbonitrile, the compound prepared as in Example 88 above (1 equivalent) was dissolved in ethyl acetate (5 mL/mmol). A separate aqueous solution of OXONE® (3 equivalents) and Bu4NHSO4 (0.3 mol %) (10 mL water/g of OXONE®) was prepared and the pH of this solution adjusted to about 7 by the addition of saturated sodium bicarbonate solution. After the pH adjustment, this aqueous solution was added to the ethyl acetate solution and the resulting biphasic mixture vigorously stirred. After 8 hours, an additional 3 equivalents of the pH-adjusted OXONE® solution was added and the mixture stirred overnight. Ethyl acetate (10 mL/mmol of sulfide) was added and the aqueous phase was removed. The organic phase was washed with brine, dried over anhydrous Na2SO4, concentrated to yield a yellow solid. This crude material (yellow solid) was purified using column chromatography (silica gel, ethyl acetate as eluent) to yield the title compound as a white solid.
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10 mL
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